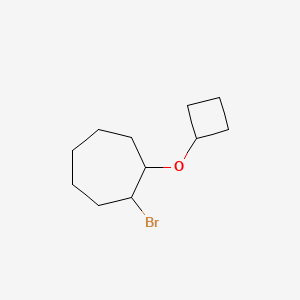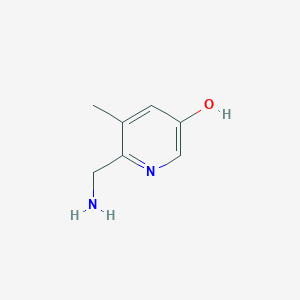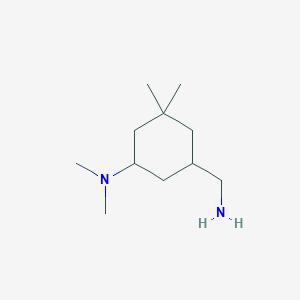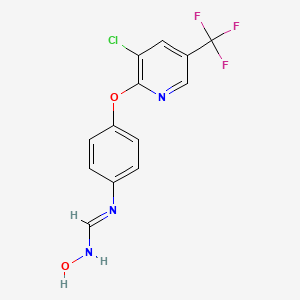
1-Bromo-2-cyclobutoxycycloheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-cyclobutoxycycloheptane is an organic compound with the molecular formula C11H19BrO. It is a brominated derivative of cycloheptane, featuring a cyclobutoxy group attached to the second carbon of the cycloheptane ring and a bromine atom attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-cyclobutoxycycloheptane can be synthesized through a multi-step process involving the formation of the cyclobutoxy group and subsequent bromination. One common method involves the reaction of cycloheptanone with cyclobutanol in the presence of an acid catalyst to form 2-cyclobutoxycycloheptanone. This intermediate is then subjected to bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-cyclobutoxycycloheptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products:
Substitution: 2-Cyclobutoxycycloheptanol, 2-Cyclobutoxycycloheptylamine.
Elimination: 1-Cyclobutoxycycloheptene.
Oxidation: 2-Cyclobutoxycycloheptanone, 2-Cyclobutoxycycloheptanoic acid.
Reduction: 2-Cyclobutoxycycloheptane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-cyclobutoxycycloheptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-cyclobutoxycycloheptane involves its interaction with various molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclobutoxy group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-cyclobutoxycycloheptane can be compared with other similar compounds such as:
1-Bromo-2-cyclopentyloxycycloheptane: Similar structure but with a cyclopentyloxy group instead of a cyclobutoxy group.
1-Bromo-2-cyclohexyloxycycloheptane: Similar structure but with a cyclohexyloxy group.
1-Bromo-2-methoxycycloheptane: Similar structure but with a methoxy group.
Uniqueness: The presence of the cyclobutoxy group in this compound imparts unique steric and electronic properties, making it distinct from other similar compounds
Eigenschaften
Molekularformel |
C11H19BrO |
|---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
1-bromo-2-cyclobutyloxycycloheptane |
InChI |
InChI=1S/C11H19BrO/c12-10-7-2-1-3-8-11(10)13-9-5-4-6-9/h9-11H,1-8H2 |
InChI-Schlüssel |
NUJMYXLQDFXBRO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(CC1)Br)OC2CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)




![3-[(2-Bromophenyl)methoxy]-4-iodooxolane](/img/structure/B13086614.png)


![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)

